Isopropyl N-(2,3-dichlorophenyl)carbamate
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Overview
Description
Isopropyl N-(2,3-dichlorophenyl)carbamate is a chemical compound with the molecular formula C10H11Cl2NO2. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is part of the carbamate family, which is characterized by the presence of a carbamate group (–NHCOO–) attached to an isopropyl group and a dichlorophenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl N-(2,3-dichlorophenyl)carbamate typically involves the reaction of 2,3-dichloroaniline with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,3-dichloroaniline+isopropyl chloroformate→Isopropyl N-(2,3-dichlorophenyl)carbamate+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Isopropyl N-(2,3-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form 2,3-dichloroaniline and isopropyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: 2,3-dichloroaniline and isopropyl alcohol.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropyl N-(2,3-dichlorophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential effects on enzyme activity and cellular processes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its biological activity.
Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit plant growth.
Mechanism of Action
The mechanism of action of Isopropyl N-(2,3-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can lead to various biological effects, such as the suppression of plant growth or the modulation of cellular processes.
Comparison with Similar Compounds
Isopropyl N-(2,3-dichlorophenyl)carbamate can be compared with other similar compounds in the carbamate family:
Isopropyl N-(3-chlorophenyl)carbamate: Similar structure but with only one chlorine atom on the phenyl ring.
Isopropyl N-(4-chlorophenyl)carbamate: Chlorine atom positioned differently on the phenyl ring.
Isopropyl N-(2,4-dichlorophenyl)carbamate: Two chlorine atoms positioned differently on the phenyl ring.
Uniqueness: The unique positioning of the chlorine atoms on the phenyl ring in this compound can lead to distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
2150-24-5 |
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Molecular Formula |
C10H11Cl2NO2 |
Molecular Weight |
248.10 g/mol |
IUPAC Name |
propan-2-yl N-(2,3-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-6(2)15-10(14)13-8-5-3-4-7(11)9(8)12/h3-6H,1-2H3,(H,13,14) |
InChI Key |
UXEAHIFQYGDANS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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